molecular formula C23H19N5O2S2 B2909901 3-((4-(4-methoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-53-6

3-((4-(4-methoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2909901
CAS No.: 862829-53-6
M. Wt: 461.56
InChI Key: DZYJUONLOHAQEB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 4, a pyridin-3-ylmethyl thioether at position 5, and a benzo[d]thiazol-2(3H)-one moiety linked via a methyl group at position 2. The benzo[d]thiazol-2(3H)-one group is a pharmacophoric element observed in bioactive molecules, often associated with anti-inflammatory or antiviral activity .

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-30-18-10-8-17(9-11-18)28-21(14-27-19-6-2-3-7-20(19)32-23(27)29)25-26-22(28)31-15-16-5-4-12-24-13-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYJUONLOHAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(4-methoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that integrates multiple heterocyclic structures, notably triazole and thiazole rings. This intricate architecture suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

  • Triazole and Thiazole Moieties : Known for their broad range of biological activities.
  • Methoxyphenyl Group : This substituent is often linked to enhanced pharmacological properties.
  • Pyridinylmethylthio Moiety : This group may contribute to the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds containing triazole and thiazole moieties exhibit various biological activities, including:

  • Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties, potentially making this compound useful in treating fungal infections .
  • Antibacterial Properties : The presence of the pyridine ring could enhance antibacterial efficacy, as seen in related compounds .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. For example, structural modifications can significantly influence cytotoxicity against various cancer cell lines .
  • Anticonvulsant Activity : Thiazole-containing compounds have shown promise in anticonvulsant applications, suggesting that this compound may also possess similar properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be approached through various methods involving protecting groups and controlled reaction conditions to ensure high yields and purity. The SAR studies indicate that:

  • The methoxy group enhances the compound's activity by increasing lipophilicity and facilitating interaction with biological targets.
  • The thiazole and triazole rings play crucial roles in the pharmacological profile by participating in molecular interactions with enzymes or receptors .

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

CompoundActivityKey Findings
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazolAntifungalExhibited significant antifungal activity against Candida species.
N-(3-(4-methoxyphenyl)isoxazolinAntibacterialDemonstrated strong antibacterial effects against MRSA strains.
1-(4-(naphthalen-2-yloxy)thiazolAnticonvulsantShowed effective anticonvulsant properties in animal models.

These studies emphasize the diversity within this chemical class while highlighting the unique aspects of this compound due to its specific functional groups and potential biological activities.

Scientific Research Applications

N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine compound recognized for its unique molecular structure and potential applications in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are known for their biological activities, including anti-cancer and anti-inflammatory properties. The compound features aromatic rings and functional groups, contributing to its chemical reactivity and biological interactions.

Classification and Structure
N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound, specifically a pyrazolo[3,4-d]pyrimidine. Pyrazolo compounds have a five-membered ring containing two nitrogen atoms, while pyrimidines have a six-membered ring with two nitrogen atoms. The presence of allyl and fluorophenyl groups categorizes this compound as a substituted pyrazolo-pyrimidine derivative. The molecular formula is C20H17FN6 . Its structure can be visualized using chemical structure visualization software based on its molecular formula.

Synthesis
The synthesis of N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several key steps, often requiring catalysts such as palladium on carbon for hydrogenation and controlled conditions (temperature, pressure) to optimize yield and purity. Reaction monitoring using techniques like thin-layer chromatography (TLC) is essential to ensure successful progress through each synthetic step.

Potential Applications
N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several potential applications in scientific research:

  • Medicinal Chemistry: It can be used in synthesizing new drugs targeting various diseases.
  • Target Identification: It helps identify specific biological targets, such as enzymes or receptors.
  • Biological Activity Investigation: It can be utilized to study anti-cancer and anti-inflammatory properties.
    This compound exemplifies the ongoing research into pyrazolo derivatives for developing novel therapies against various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and reported activities:

Compound ID/Name Substituents (Triazole Positions 4, 5, 3) Benzo[d]thiazole Group Molecular Weight (g/mol) Melting Point (°C) Activity/Notes Reference
Target Compound 4-(4-methoxyphenyl), 5-(pyridin-3-ylmethyl thio), 3-(methyl-BTZ*) Yes ~500 (calculated) Not reported Hypothesized 5-LO inhibition (structural analogy)
6r : 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole 4-(4-methoxyphenyl), 5-(4-chlorophenyl thio), 3-(methyl-BTZ) Yes 496.98 (HRMS) 176–177 Potent 5-lipoxygenase (5-LO) inhibitor
6s : 4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile 4-(4-methoxyphenyl), 5-(benzo[d]thiazole thio), 3-(benzonitrile) Yes 482.60 (HRMS) 198–200 Moderate 5-LO inhibition
6m : 2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine 4-(4-methoxyphenyl), 5-(thiophen-2-yl thio), 3-(5-methylpyridine) No 436.52 (HRMS) 196–198 Selective FLAP binding
Example 76 (from ): 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine core with morpholinomethyl thiophene No 531.3 (M+1) 252–255 Kinase inhibition (unspecified)
Chakib et al. (2010) : 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-5-one core with benzo[d]thiazole Yes Not reported Not reported Antiviral activity (CMV inhibition)

*BTZ = Benzo[d]thiazol-2(3H)-one

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group at position 4 is conserved across analogs (e.g., 6r, 6s) and is linked to enhanced 5-LO inhibition, likely due to improved hydrophobic interactions with the enzyme’s binding pocket .
  • Thioether Variations : Replacement of the pyridin-3-ylmethyl thio group (target compound) with a 4-chlorophenyl thio (6r) or thiophen-2-yl thio (6m) alters selectivity. For instance, 6r shows stronger 5-LO inhibition than 6m, suggesting electron-withdrawing groups (e.g., Cl) enhance activity .
  • Benzo[d]thiazole vs. Pyridine : Compounds retaining the benzo[d]thiazole moiety (target, 6r, 6s) exhibit distinct activity profiles compared to pyridine-substituted analogs (6m). This highlights the role of the benzothiazole ring in modulating target binding .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. The target compound’s predicted melting point (~170–180°C) aligns with analogs like 6r (176–177°C) .
  • Molecular weights range from 436–531 g/mol, with higher values associated with bulkier substituents (e.g., benzonitrile in 6s).

Antiviral Potential: Benzo[d]thiazole-containing analogs (e.g., Chakib et al., 2010) demonstrate activity against cytomegalovirus (CMV), implying a possible antiviral role for the target compound .

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